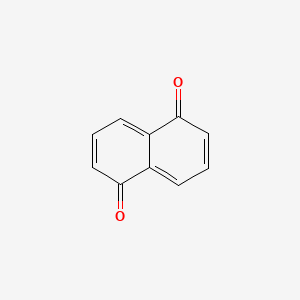

1,5-Naphthalenedione

描述

Structure

3D Structure

属性

CAS 编号 |

51583-62-1 |

|---|---|

分子式 |

C10H6O2 |

分子量 |

158.15 g/mol |

IUPAC 名称 |

naphthalene-1,5-dione |

InChI |

InChI=1S/C10H6O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H |

InChI 键 |

UKYHUQYCBBUNIA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=O)C2=CC=CC(=O)C2=C1 |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 1,5 Naphthalenedione and Its Congeners

Classical and Modern Synthetic Routes to 1,5-Naphthalenedione

The synthesis of naphthalenediones, particularly the 1,5-isomer, is primarily approached through the oxidation of the corresponding dihydroxynaphthalene precursors. The direct synthesis of pure this compound is notably challenging due to the propensity of the molecule to rearrange into more thermodynamically stable isomers, such as 1,4- or 1,2-quinones.

Classical methods have employed strong oxidizing agents. The oxidation of 1,5-dihydroxynaphthalene (B47172) with chromium trioxide (CrO₃) is a known route, though it typically yields 5-hydroxy-1,4-naphthoquinone, commonly known as juglone (B1673114). chemicalbook.comjocpr.com Similarly, the Teuber reaction, which utilizes Fremy's salt (dipotassium nitrosodisulfonate; (KSO₃)₂NO), is a well-established method for the oxidation of phenols and naphthols. orgsyn.org However, when applied to 1,5-dihydroxynaphthalene, this method has been reported to produce a mixture of juglone and 5-hydroxy-1,2-naphthoquinone rather than the desired this compound. researchgate.netdcu.ie These outcomes underscore the inherent reactivity of the naphthalene (B1677914) core and the difficulty in controlling the regioselectivity of the oxidation to isolate the 1,5-dione isomer.

Modern industrial syntheses of the more common 1,4-naphthalenedione often involve the catalytic aerobic oxidation of naphthalene itself, typically using a vanadium oxide catalyst. wikipedia.org Another approach involves the oxidation of naphthalene with cerium(IV) sulfate (B86663) at temperatures above the melting point of naphthalene. google.com While these methods are effective for the 1,4-isomer, they are not typically applied for the selective synthesis of this compound.

Asymmetric Synthesis Approaches Employing Naphthalenedione Scaffolds

The development of asymmetric routes to chiral molecules containing the naphthalenedione scaffold is a significant area of synthetic chemistry, particularly for the construction of complex natural products and pharmaceuticals.

Organocatalytic Strategies for Enantioselective Naphthalenedione Derivative Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral naphthalenedione derivatives. A landmark achievement in this field is the proline-catalyzed intramolecular aldol (B89426) cyclization of triones, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction. acs.org This methodology allows for the asymmetric synthesis of bicyclic enediones, which are valuable building blocks.

In a key example, this strategy was used to prepare optically active 1,6-naphthalenedione derivatives. acs.org The reaction, catalyzed by the simple amino acid L-proline or its derivatives, proceeds through an enamine intermediate, allowing for high levels of stereocontrol in the formation of the second ring. acs.orgjst.go.jp The effectiveness of the catalyst and the reaction conditions, such as solvent and temperature, have been examined to optimize the yield and enantiomeric excess of the resulting chiral naphthalenedione derivatives. jst.go.jp

| Precursor Type | Catalyst | Key Findings | Reference(s) |

| Triketone | L-Proline | Pioneering asymmetric cyclization to form optically active steroid CD partial structures, including 1,6-naphthalenedione derivatives. | acs.org |

| Polycyclic Ketone Precursor | L-Proline Derivatives | Asymmetric synthesis of optically active octahydro-8a-methyl-3,8-naphthalenedione derivatives for diterpene synthesis. Effects of solvent and temperature were studied. | jst.go.jp |

Derivatization Reactions and Advanced Functionalization Strategies of the Naphthalenedione Core

The naphthalenedione core is a versatile scaffold that can be modified through various reactions to produce a wide array of derivatives with diverse properties.

Nucleophilic Substitution Reactions on Naphthalenedione Systems

Nucleophilic substitution is a fundamental strategy for functionalizing the naphthalenedione ring, particularly for halo-substituted naphthoquinones. A common precursor for these reactions is 2,3-dichloro-1,4-naphthoquinone. vulcanchem.com The chlorine atoms act as leaving groups and can be displaced by a variety of nucleophiles, including amines and thiolates, to introduce new functional groups onto the quinone ring. vulcanchem.com For example, reaction with sodium isopropylthiolate in dimethyl sulfoxide (B87167) (DMSO) yields the corresponding thioether derivative. vulcanchem.com

This reactivity is also exploited in the derivatization of hydroxy-naphthoquinones like juglone. For instance, bromine can be introduced onto the ring, followed by subsequent nucleophilic substitution with hydroxyl-bearing nucleophiles to create new ether linkages. nih.gov The electrophilic nature of the carbonyl groups polarizes the ring system, directing nucleophiles to specific positions. vulcanchem.com

Oxidative Coupling Methodologies for Naphthalenedione Synthesis

Oxidative coupling represents a modern and efficient approach for the C-H functionalization and synthesis of substituted naphthalenediones. These methods often provide access to biologically important 2-amino-1,4-naphthoquinone derivatives. One such strategy involves a transition-metal-free amination of 1,4-naphthoquinone (B94277) with various amines, mediated by potassium tert-butoxide (t-BuOK) at room temperature. nih.gov This protocol is practical, demonstrates good functional group tolerance, and proceeds under mild conditions. nih.gov

Catalytic methods have also been developed. For example, copper(II) acetate (B1210297) can catalyze the oxidative addition of anilines to 1,4-naphthoquinone, leading to N-aryl-2-amino-1,4-naphthoquinones. researchgate.netgoogleapis.com More advanced techniques include electrochemical dehydrogenative sp²-coupling of naphthols, which can generate novel polycyclic naphthalenone motifs. acs.org

| Reaction Type | Substrate | Reagents/Catalyst | Product Type | Reference(s) |

| Oxidative Amination | 1,4-Naphthoquinone | Amines, t-BuOK | 2-Amino-1,4-naphthoquinones | nih.gov |

| Oxidative Coupling | 1,4-Naphthoquinone | Anilines, Cu(OAc)₂ | N-Aryl-2-amino-1,4-naphthoquinones | researchgate.netgoogleapis.com |

| Electrochemical Coupling | Naphthols | - (Electrolysis) | Polycyclic Naphthalenones | acs.org |

Photooxygenation Routes Applied to Dihydroxynaphthalene Precursors

Photooxygenation provides a green and mild route for the oxidation of dihydroxynaphthalenes. The dye-sensitized photooxygenation of 1,5-dihydroxynaphthalene to produce 5-hydroxy-1,4-naphthoquinone (juglone) has been studied extensively. jocpr.comresearchgate.net This reaction involves the use of a photosensitizer and visible light to generate singlet oxygen (¹O₂), which then acts as the oxidant. researchgate.net

This process can be followed spectroscopically by monitoring the decrease of the 1,5-dihydroxynaphthalene absorption and the corresponding increase in the juglone absorption band. researchgate.net To enhance the efficiency of these gas-liquid reactions, modern microreactor technology has been applied. The use of a falling film microreactor was shown to achieve moderate conversion rates (up to 31%) in just 160 seconds of light exposure, a significant improvement over conventional batch reactions which gave lower conversions over a much longer period. researchgate.net This increased performance is attributed to the superior light penetration and large gas-liquid contact area within the microreactor. jocpr.comresearchgate.net

| Precursor | Method | Key Feature | Product | Reference(s) |

| 1,5-Dihydroxynaphthalene | Dye-sensitized photooxygenation | Uses singlet oxygen as a 'green' oxidant. | 5-Hydroxy-1,4-naphthoquinone (Juglone) | jocpr.comresearchgate.netresearchgate.net |

| 1,5-Dihydroxynaphthalene | Photooxygenation in falling film microreactor | Achieved 31% conversion in 160 seconds, outperforming batch methods. | 5-Hydroxy-1,4-naphthoquinone (Juglone) | researchgate.net |

Multi-component and One-pot Synthetic Approaches for Naphthalenedione Derivatives

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful and efficient strategies for the construction of complex molecular architectures, including derivatives of naphthalenedione. These approaches offer significant advantages, such as reduced reaction times, simplified purification processes, and increased atom economy, by combining multiple reaction steps into a single, sequential process without the isolation of intermediates.

A variety of naphthalenedione derivatives have been successfully synthesized using these methodologies. For instance, a series of 2,3-dihydro-1H-pyrazol-4-ylnaphthalene-1,4-diones has been prepared through a one-pot, multi-component condensation. researchgate.net This reaction involves ethyl acetoacetate, 4-(trifluoromethyl)phenylhydrazine, various aromatic aldehydes, and 7-fluoro-2-hydroxynaphthalene-1,4-dione (B1601578) in the presence of aqueous p-toluenesulfonic acid at elevated temperatures. researchgate.net Similarly, pyrazolyl naphthoquinone frameworks have been assembled from 2-hydroxy-1,4-naphthoquinone, ethyl acetoacetate, substituted phenylhydrazines, and aromatic aldehydes in a one-pot, four-component method. researchgate.net

Another notable application is the synthesis of 4-aryl-3,4-dihydrobenzo[g]quinoline-2,5,10(1H)-triones. These compounds are formed via a three-component cyclocondensation of 2-amino-1,4-naphthoquinone with Meldrum's acid and substituted benzaldehydes in refluxing ethanol (B145695), which serves as a green reaction medium. researchgate.net The synthesis of pyranonaphthoquinone derivatives has also been achieved through a multi-component, one-pot reaction involving a Knoevenagel reaction of malononitrile (B47326) and aryl aldehydes, followed by a Michael addition of lawsone. mdpi.comnih.gov

Researchers have also developed iodine-mediated multicomponent reactions for the synthesis of naphthoquinone-fused pyrroles linked to a pyrimidine (B1678525) moiety. This is achieved through the reaction of aryl methyl ketones or terminal aryl alkynes with molecular iodine, followed by the sequential addition of barbituric acids and 2-amino-1,4-naphthoquinone. rsc.org An alternative metal-free, one-pot method involves the reaction of arylglyoxals, 2-aminonaphthoquinone, and barbituric acids with a catalytic amount of iodine in methanol. rsc.org Furthermore, a straightforward and efficient method for synthesizing coumarin-linked pyrrole (B145914) derivatives fused with naphthoquinone has been reported via the one-pot reaction of aryl glyoxal, 4-hydroxycoumarin, and 2-amino-1,4-naphthoquinone in hexafluoroisopropanol (HFIP). ias.ac.in

The versatility of these one-pot approaches is further demonstrated by the use of various catalysts to drive the reactions. For example, L-proline has been used as an organocatalyst for the synthesis of 2-amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile derivatives. thieme-connect.de In other instances, Candida sp. lipase (B570770) has been employed as an enzymatic catalyst for the multicomponent synthesis of benzo[g]chromene derivatives, highlighting a novel and eco-friendly approach. thieme-connect.de Ultrasonic irradiation has also been utilized to facilitate the three-component condensation reaction for the synthesis of dihydro-4H-benzo[g]chromene derivatives in an aqueous ethanol mixture. thieme-connect.de

Interactive Table of Multi-component Syntheses for Naphthalenedione Derivatives:

| Final Product | Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| 2,3-dihydro-1H-pyrazol-4-ylnaphthalene-1,4-diones | Ethyl acetoacetate, 4-(trifluoromethyl)phenylhydrazine, aromatic aldehydes, 7-fluoro-2-hydroxynaphthalene-1,4-dione | Aqueous p-toluenesulfonic acid (15 mol%), 100 °C | researchgate.net |

| Pyrazolyl naphthoquinone framework | 2-hydroxy-1,4-naphthaquionone, ethylacetoacetate, substituted phenylhydrazines, aromatic aldehydes | Various metal triflates, Lewis acids | researchgate.net |

| 4-aryl-3,4-dihydrobenzo[g]quinoline-2,5,10(1H)-triones | 2-amino-1,4-naphthoquinone, Meldrum's acid, substituted benzaldehydes | Refluxing ethanol | researchgate.net |

| Pyranonaphthoquinone derivatives | Malononitrile, aryl aldehydes, lawsone | Knoevenagel reaction followed by Michael addition | mdpi.comnih.gov |

| Naphthoquinone-fused pyrroles with pyrimidine moiety | Aryl methyl ketones/terminal aryl alkynes, barbituric acids, 2-amino-1,4-naphthoquinone | Molecular iodine in DMSO | rsc.org |

| Coumarin-linked naphthoquinone fused pyrroles | Aryl glyoxal, 4-hydroxycoumarin, 2-amino-1,4-naphthoquinone | Hexafluoroisopropanol (HFIP), reflux | ias.ac.in |

| 2-amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile derivatives | 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, malononitrile | L-proline, refluxing ethanol | thieme-connect.de |

| Benzo[g]chromene derivatives | Malononitrile, aromatic aldehyde, 2-hydroxy-1,4-naphthoquinone | Candida sp. lipase or 2-aminopyridine | thieme-connect.de |

Metal Chelation Synthesis Utilizing Naphthoquinone Scaffolds

The ability of naphthoquinones to form metal complexes through chelation is a well-established characteristic that has been exploited in the synthesis of novel derivatives. The inherent redox properties and the presence of oxygen and, in some cases, nitrogen atoms in the naphthoquinone scaffold make them excellent ligands for a variety of metal ions. researchgate.netresearchgate.net This chelation can influence the electronic properties and reactivity of the naphthoquinone core, leading to the formation of unique molecular structures.

A key aspect of this synthetic strategy is the coordination of metal ions with the naphthoquinone ligand. For instance, in 5-amino-8-hydroxy-1,4-naphthoquinone (B1253538), infrared spectroscopy data indicate that the metal ion coordinates through both the oxygen and nitrogen atoms. researchgate.net In contrast, for its acyl derivatives, coordination occurs through the oxygen atoms. researchgate.net This differential coordination highlights the tunability of the metal-ligand interaction based on the substituents on the naphthoquinone ring.

A range of metal ions have been utilized in the synthesis of naphthoquinone complexes, including nickel(II), chromium(III), iron(III), copper(II), cobalt(II), zinc(II), and manganese(II). researchgate.netresearchgate.net For example, metal complexes of lawsone (2-hydroxy-1,4-naphthoquinone) with Zn(II), Co(II), Cu(II), Ni(II), and Mn(II) have been synthesized and characterized. researchgate.net Similarly, nickel-, chromium-, iron-, copper-, and cobalt-containing metal chelates of 5-amino-8-hydroxy-1,4-naphthoquinone and its acyl-derivatives have been prepared. researchgate.net

The synthesis of these metal complexes often involves straightforward reaction conditions. The metal chelating abilities of certain naphthoquinone–thiazole hybrids bearing an adamantane (B196018) group have been determined using the ferrozine (B1204870) test, which quantifies their ability to chelate ferrous ions (Fe²⁺). jrespharm.com For instance, at a concentration of 100 mg/L, the reducing abilities on Fe²⁺ for a series of these hybrids were quantitatively compared. jrespharm.com

The formation of metal complexes can also serve as a stepping stone for further synthetic transformations. For example, ruthenium (II) complexes containing lawsone have been studied, with lawsone itself being a key starting material for the synthesis of other p-quinones. researchgate.net The activation of aromatic compounds by metal chelation can also promote nucleophilic additions. For example, quinoline-5,8-diones react with amines under catalysis with Ni(II) ions to selectively yield substituted amino derivatives. beilstein-journals.org

Interactive Table of Metal Chelation Syntheses with Naphthoquinone Scaffolds:

| Naphthoquinone Ligand | Metal Ion(s) | Coordination Site(s) | Resulting Complex Type | Reference |

|---|---|---|---|---|

| 5-amino-8-hydroxy-1,4-naphthoquinone | Ni(II), Cr(III), Fe(III), Cu(II), Co(II) | Oxygen and Nitrogen atoms | Metal chelate | researchgate.net |

| 5-acylamino-8-hydroxy-1,4-naphthoquinone derivatives | Ni(II), Cr(III), Fe(III), Cu(II), Co(II) | Oxygen atoms | Metal chelate | researchgate.net |

| Lawsone (2-hydroxy-1,4-naphthoquinone) | Zn(II), Co(II), Cu(II), Ni(II), Mn(II) | Not specified | Metal complex | researchgate.net |

| Lawsone | Ruthenium(II) | Not specified | Organometallic complex | researchgate.net |

| Naphthoquinone–thiazole hybrids with adamantane | Fe(II) | Not specified | Ferrous chelate | jrespharm.com |

Spectroscopic and Structural Elucidation of 1,5 Naphthalenedione Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 1,5-naphthalenedione systems in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for a detailed mapping of the molecular framework.

In derivatives of naphthalenediones, the chemical shifts of protons and carbons are highly sensitive to the nature and position of substituents. For instance, in substituted 1,4-naphthalenediones, the protons of the quinone ring typically appear as singlets, while the protons on the benzenoid ring exhibit complex splitting patterns corresponding to their coupling relationships. nih.gov The analysis of these patterns, along with correlation spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), enables the complete assignment of all proton and carbon signals. mdpi.comresearchgate.net For example, HMBC correlations are crucial for connecting different spin systems across quaternary carbons, such as the carbonyl carbons and the carbons at the ring junctions. mdpi.com

The presence of electron-donating or electron-withdrawing groups significantly influences the chemical shifts. For example, hydroxyl or methoxy (B1213986) groups will cause notable shifts in the signals of nearby carbons and protons. nih.govresearchgate.net Computational methods, such as Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method, are often employed to calculate theoretical NMR spectra. mdpi.com These calculated spectra can then be compared with experimental data to confirm structural assignments, especially for complex molecules where spectral overlap or ambiguous correlations exist. mdpi.com

Below is a representative table of typical ¹H and ¹³C NMR chemical shifts for a substituted naphthalenedione derivative. Please note that these values can vary depending on the specific substitution pattern and the solvent used. sigmaaldrich.com

Table 1: Representative NMR Data for a Substituted Naphthalenedione Derivative Note: This table is a generalized representation. Actual chemical shifts will vary based on the specific molecule and solvent.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~7.0 - 7.2 | ~130 - 135 |

| H-3 | ~7.0 - 7.2 | ~130 - 135 |

| H-6 | ~7.8 - 8.1 | ~125 - 130 |

| H-7 | ~7.6 - 7.9 | ~133 - 136 |

| H-8 | ~7.8 - 8.1 | ~125 - 130 |

| C-1 | - | ~180 - 185 |

| C-4 | - | ~180 - 185 |

| C-4a | - | ~130 - 135 |

| C-5 | ~7.6 - 7.9 | ~133 - 136 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Molecular Analysis

For this compound and its derivatives, the most characteristic IR absorption bands are those corresponding to the carbonyl (C=O) stretching vibrations. These typically appear as strong bands in the region of 1650-1700 cm⁻¹. The exact frequency can be influenced by factors such as conjugation and the presence of intramolecular hydrogen bonding. For instance, in hydroxylated naphthoquinones, the C=O stretching frequency may be lowered due to hydrogen bonding with the hydroxyl group. mdpi.com

Other important IR bands include those for C=C stretching of the aromatic rings (around 1560-1600 cm⁻¹), C-H stretching (around 3000-3100 cm⁻¹), and various C-H bending vibrations. mdpi.comrroij.com In substituted derivatives, the characteristic vibrations of the substituent groups will also be present.

Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. libretexts.org For example, the symmetric stretching of the C=C bonds in the aromatic rings often gives rise to strong Raman signals. nih.gov

Computational methods, particularly DFT, are frequently used to calculate the theoretical vibrational spectra of naphthalenedione derivatives. researchgate.netnih.gov By comparing the calculated frequencies and intensities with the experimental IR and Raman spectra, a detailed assignment of the observed vibrational modes can be achieved. This combined experimental and theoretical approach is powerful for confirming molecular structures and understanding the vibrational dynamics of these systems. researchgate.net

Table 2: Typical Vibrational Frequencies for Naphthalenedione Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch | 1650 - 1700 | Strong (IR) |

| Aromatic C=C Stretch | 1560 - 1600 | Medium to Strong (IR, Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak (IR) |

Mass Spectrometry (MS) Techniques in Molecular Characterization and Complex Stoichiometry Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. nih.gov High-resolution mass spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov

The fragmentation patterns observed in the mass spectrum provide valuable structural information. Electron ionization (EI) often leads to extensive fragmentation, yielding a fingerprint of the molecule that can be compared with spectral databases. nist.govnist.gov Softer ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are particularly useful for observing the molecular ion with minimal fragmentation. spectroscopyonline.com This is especially important for studying non-covalent complexes. researchgate.net

MS is also a powerful tool for investigating the stoichiometry of complexes involving naphthalenediones. For example, ESI-MS has been used to study the formation of inclusion complexes between naphthalenedione derivatives and cyclodextrins. mdpi.com The mass spectra of these complexes reveal the ratio of host to guest molecules, providing insights into the binding stoichiometry. researchgate.netmdpi.com Tandem mass spectrometry (MS/MS) experiments can be used to further probe the structure and stability of these complexes by inducing fragmentation of the selected complex ion. researchgate.net

In the study of natural products, GC-MS is a common technique for the analysis of volatile or derivatized naphthalenedione analogues. spectroscopyonline.com The combination of chromatographic separation with mass spectrometric detection allows for the identification of individual components in a complex mixture. spectroscopyonline.com

Table 3: Mass Spectrometry Data for a Hypothetical Naphthalenedione Derivative

| Ion | m/z (Observed) | m/z (Calculated) | Formula |

|---|---|---|---|

| [M+H]⁺ | 251.0652 | 251.0657 | C₁₅H₁₁O₄ |

| [M+Na]⁺ | 273.0471 | 273.0477 | C₁₅H₁₀O₄Na |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Transitions

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are used to probe the electronic structure and transitions within this compound systems. Naphthoquinones are characteristically colored compounds, and their UV-Vis spectra exhibit distinct absorption bands corresponding to different electronic transitions. nih.gov

Typically, the spectra show intense bands in the UV region (around 240-280 nm) attributed to π → π* transitions within the aromatic system. vulcanchem.com In the visible region, weaker bands corresponding to n → π* transitions of the carbonyl groups are observed (around 330-450 nm). rroij.comvulcanchem.com The positions and intensities of these bands are sensitive to the substitution pattern on the naphthalene (B1677914) ring system and the solvent polarity. uobabylon.edu.iq For example, the introduction of hydroxyl groups can cause a red shift (bathochromic shift) in the absorption maxima. nih.gov

Some naphthalenedione derivatives exhibit photoluminescence (fluorescence or phosphorescence) upon excitation with UV or visible light. The emission spectrum provides information about the energy of the excited state and can be used to study the photophysical properties of these molecules. The fluorescence properties are often influenced by the molecular structure and the environment. For instance, derivatives of 1,5-naphthyridine (B1222797) have been studied for their potential application in photovoltaic devices due to their specific photophysical properties. mdpi.com

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the electronic absorption spectra and assign the observed transitions to specific molecular orbitals. researchgate.netnih.gov This combination of experimental and computational approaches provides a detailed understanding of the electronic properties of this compound systems.

Table 4: Representative UV-Vis Absorption Data for Naphthoquinone Derivatives

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 240 - 280 | High |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.orgnih.gov This technique provides detailed information about bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. It also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net

The crystal packing information obtained from X-ray crystallography is crucial for understanding the solid-state properties of these materials. The analysis of intermolecular hydrogen bonds can explain the formation of specific supramolecular assemblies, such as infinite linear chains. researchgate.net The structures are typically solved using direct methods and refined using full-matrix least-squares on F². scielo.br

Table 5: Illustrative Crystallographic Data for a Naphthalenedione Derivative Note: This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 978.5 |

| Z | 4 |

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD) in Conformational and Absolute Configuration Analysis

For chiral derivatives of this compound, chiroptical techniques such as Vibrational Circular Dichroism (VCD) are invaluable for determining the absolute configuration and studying their conformational preferences in solution. spark904.nlnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.net While the standard IR spectra of two enantiomers are identical, their VCD spectra are mirror images of each other. spark904.nlpageplace.de

The determination of the absolute configuration of a chiral molecule using VCD involves comparing the experimental VCD spectrum with a theoretically calculated spectrum for a known configuration (e.g., R or S). nih.gov These theoretical spectra are typically computed using Density Functional Theory (DFT). spark904.nlresearchgate.net A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. researchgate.net

VCD is also highly sensitive to the conformational flexibility of molecules. researchgate.netschrodinger.com Since the observed VCD spectrum is a population-weighted average of the spectra of all contributing conformers in solution, the analysis can provide detailed insights into the conformational equilibrium. spark904.nl This is particularly useful for flexible molecules where other techniques like NMR may not provide sufficient conformational detail. researchgate.net Studies on chiral bicyclic naphthalenones have demonstrated the power of VCD in identifying the preferred conformation in solution. researchgate.net

The combination of experimental VCD measurements with quantum chemical calculations has become a powerful and reliable method for the stereochemical analysis of complex chiral molecules, including those in the naphthalenedione family. nih.govresearchgate.net

Computational and Theoretical Investigations of 1,5 Naphthalenedione

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-electron systems. researchgate.net It is particularly effective for studying the ground state of molecules, providing a balance between accuracy and computational cost. DFT calculations for naphthalene (B1677914) derivatives typically employ functionals like B3LYP to model electron exchange and correlation. researchgate.net

Ground State Electronic Structure and Electron Density Distribution

DFT calculations are instrumental in determining the ground state electronic configuration of 1,5-naphthalenedione. These studies focus on the distribution of electron density and the characteristics of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the resulting energy gap are critical indicators of a molecule's chemical reactivity and electronic properties. samipubco.com For the parent naphthalene molecule, the HOMO-LUMO gap has been determined using DFT with various basis sets. samipubco.com

The electron density distribution reveals the electrophilic and nucleophilic regions of the molecule. In this compound, the carbonyl groups create regions of high electron density on the oxygen atoms and electron-deficient carbon atoms. The analysis of the electron localization function (ELF) can further detail the nature of the chemical bonds and electron pairing within the molecule. tandfonline.com This information is vital for predicting how the molecule will interact with other chemical species.

Interactive Table: Calculated Electronic Properties of Naphthalene (as a reference) Data extrapolated from related studies for illustrative purposes.

| Property | DFT/aug-cc-pVQZ Value | Significance |

| HOMO Energy | -6.13 eV | Indicates electron-donating ability |

| LUMO Energy | -1.38 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.75 eV | Relates to chemical reactivity and stability |

Prediction of Spectroscopic Parameters (e.g., NMR Shielding, Vibrational Frequencies)

DFT provides a robust framework for predicting various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) shielding tensors, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, allow for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These calculated shifts can be correlated with experimental data to confirm molecular structures. The accuracy of these predictions depends on the chosen functional and basis set. nih.gov

Similarly, DFT can be used to calculate the harmonic vibrational frequencies of this compound. researchgate.net These theoretical frequencies correspond to the vibrational modes observed in infrared (IR) and Raman spectroscopy. Comparing the calculated vibrational spectrum with experimental data helps in the assignment of spectral bands to specific molecular motions, such as C=O stretching or aromatic C-H bending. researchgate.net

Interactive Table: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table demonstrates the type of data generated from DFT calculations; specific values for this compound would require dedicated computation.

| Parameter | Calculation Method | Predicted Value | Experimental Value |

| ¹³C Chemical Shift (Carbonyl C) | GIAO-DFT | ~185 ppm | Varies |

| ¹H Chemical Shift (Aromatic H) | GIAO-DFT | 7.5 - 8.5 ppm | Varies |

| C=O Vibrational Frequency | B3LYP/6-31G(d) | ~1680 cm⁻¹ | Varies |

| Aromatic C=C Stretch Freq. | B3LYP/6-31G(d) | ~1600 cm⁻¹ | Varies |

Conformational Analysis and Energetics

Conformational analysis using DFT involves mapping the potential energy surface of a molecule to identify stable isomers (minima) and the transition states that connect them. researchgate.net For a rigid molecule like this compound, the structure is largely planar, and the conformational landscape is relatively simple compared to more flexible molecules. nih.gov However, DFT calculations can confirm the planarity of the ground state structure and quantify the energy barriers associated with any minor distortions or rotations, ensuring the optimized geometry corresponds to a true energy minimum. researchgate.net This analysis is more complex and crucial for substituted derivatives of this compound, where rotational barriers of substituent groups can lead to multiple stable conformers. nih.gov

Analysis of Intramolecular Interactions, including Hydrogen Bonding

The analysis of intramolecular interactions is essential for understanding a molecule's stability and structure. While this compound itself lacks the necessary hydrogen-bond donor groups (like -OH or -NH₂) to form conventional intramolecular hydrogen bonds, this type of analysis is critical for its hydroxylated or aminated derivatives, such as naphthazarin. researchgate.net In such derivatives, DFT is used to investigate the strength and nature of intramolecular hydrogen bonds between a donor group and the carbonyl oxygen. mdpi.com

Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the DFT-calculated electron density to characterize these interactions. mdpi.com The presence of a bond critical point between the hydrogen donor and acceptor atoms, along with specific values of the electron density and its Laplacian at that point, can confirm and quantify the strength of the hydrogen bond. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Studies

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the properties of electronic excited states. uci.edursc.org It is an extension of ground-state DFT that allows for the calculation of electronic transition energies, which correspond to the absorption bands seen in UV-Visible spectroscopy. rsc.org The formal foundation for TD-DFT is the Runge-Gross theorem, which establishes that the time-dependent electron density can uniquely determine the system's properties. stackexchange.com

For molecules like this compound, TD-DFT can predict the energies of the lowest-lying singlet and triplet excited states and the oscillator strengths for transitions from the ground state. These calculations help to interpret experimental absorption spectra by assigning specific electronic transitions (e.g., n→π* or π→π*) to observed absorption maxima. researchgate.net

Furthermore, TD-DFT is crucial for studying photochemical processes. For instance, studies on related 1-naphthol (B170400) derivatives have shown that TD-DFT can elucidate mechanisms for the photogeneration of 1,5-naphthoquinone methides. researchgate.net This process can occur through an excited-state intramolecular proton transfer (ESIPT), where a proton is transferred from a hydroxyl group to the naphthalene ring in the excited state, leading to the formation of a transient quinone methide species. researchgate.net TD-DFT calculations can model the potential energy surfaces of the excited states to map out such reaction pathways.

Molecular Dynamics Simulations (e.g., Car-Parrinello Molecular Dynamics for Proton Dynamics)

While DFT and TD-DFT typically focus on static structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. mdpi.com Ab initio MD methods, which calculate the forces on the atoms from first principles at each time step, are particularly powerful for studying chemical reactions. wikipedia.org

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio MD method that combines DFT with classical molecular dynamics. wikipedia.org It is exceptionally well-suited for studying systems where electronic structure changes are coupled to nuclear motion, such as in bond-breaking, bond-forming, and proton transfer events. mdpi.commdpi.com

In the context of this compound, CPMD simulations could be used to investigate the dynamics of proton transfer to one of the carbonyl oxygens in a protic solvent or during an acid-catalyzed reaction. By simulating the trajectory of all atoms over time, CPMD can reveal the mechanism and timescale of such protonation events. nih.gov For example, in studies of related dihydroxy-naphthoquinone compounds, CPMD simulations have shown that protons in intramolecular hydrogen bridges are highly labile, with short-lived proton transfer and proton-sharing events occurring on a picosecond timescale. mdpi.com This methodology provides dynamic insights that are inaccessible through static quantum chemical calculations alone.

Advanced Computational Methods for Intermolecular Interaction Analysis (e.g., Symmetry-Adapted Perturbation Theory (SAPT), Atoms in Molecules (AIM) Theory)

The arrangement of molecules in the solid state and their interactions in solution are dictated by a delicate balance of non-covalent forces. Advanced computational methods like Symmetry-Adapted Perturbation Theory (SAPT) and the Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in dissecting these interactions.

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method used to directly calculate the interaction energy between molecules. Unlike supermolecular approaches that determine the interaction energy by subtracting the energies of the isolated monomers from the energy of the complex, SAPT calculates the interaction energy as a perturbation to the system of non-interacting monomers. wikipedia.org A key advantage of this approach is that the interaction energy is naturally free from basis set superposition error (BSSE). wikipedia.org

The SAPT formalism decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. wikipedia.org Each of these terms can be further broken down, providing a detailed picture of the nature of the intermolecular bond.

A general breakdown of interaction energy components as determined by SAPT is presented in the interactive table below. The values are illustrative of typical contributions in non-covalent interactions and are not specific to this compound due to the absence of direct literature data.

| Interaction Component | Description | Typical Contribution |

| Electrostatics (Eelst) | The classical Coulombic interaction between the static charge distributions of the monomers. | Can be attractive or repulsive depending on the orientation of the molecules. |

| Exchange (Eexch) | Arises from the Pauli exclusion principle, preventing electrons of like spin from occupying the same region of space. It is a strongly repulsive term at short intermolecular distances. | Always repulsive. |

| Induction (Eind) | The distortion of the electron cloud of one monomer in response to the static electric field of the other, leading to a net attractive interaction. | Always attractive. |

| Dispersion (Edisp) | Arises from the correlated fluctuations of electrons in the interacting molecules, leading to instantaneous dipoles that induce dipoles in the neighboring molecule. It is a purely quantum mechanical effect and is always attractive. | Always attractive. |

Atoms in Molecules (AIM) Theory , or more broadly the Quantum Theory of Atoms in Molecules (QTAIM), provides a different perspective on chemical bonding and intermolecular interactions. Developed by Richard Bader, this theory analyzes the topology of the electron density to partition a molecule into atomic basins. wiley-vch.de Within this framework, the presence of a bond path between two atoms, a line of maximum electron density linking their nuclei, is a necessary condition for a chemical bond.

The properties of the electron density at a specific point on this path, known as the bond critical point (BCP), reveal the nature of the interaction. For non-covalent interactions, the electron density (ρ) at the BCP is typically low, and the sign of the Laplacian of the electron density (∇²ρ) is positive, indicating a depletion of charge at the critical point, which is characteristic of closed-shell interactions (like van der Waals forces and hydrogen bonds). nih.gov

Again, specific QTAIM analyses of the intermolecular interactions in the crystal structure of this compound are not prominently featured in the searched literature. However, one can anticipate that in a crystalline environment, QTAIM analysis would reveal a network of bond paths corresponding to various non-covalent contacts, such as C-H···O interactions and potential π-π stacking. The properties at the BCPs of these interactions would quantify their strength and nature.

The following interactive table summarizes the key parameters from a QTAIM analysis and their general interpretation for non-covalent interactions.

| QTAIM Parameter at Bond Critical Point (BCP) | Interpretation for Non-Covalent Interactions |

| Electron Density (ρ) | Low values are characteristic of weak, closed-shell interactions. The magnitude of ρ often correlates with the strength of the interaction. |

| Laplacian of Electron Density (∇²ρ) | A positive value (∇²ρ > 0) indicates a depletion of electron density at the BCP, typical for non-covalent interactions. |

| Total Electron Energy Density (H) | The sign of H can help to distinguish between different types of interactions. For hydrogen bonds, H is often slightly negative, indicating a partial covalent character. |

Theoretical Studies of Redox Potentials and Electron Affinities

The ability of a molecule to accept or donate electrons is quantified by its redox potential and electron affinity, respectively. These are fundamental properties that determine a molecule's role in electrochemical and biological electron transfer processes. Theoretical calculations are invaluable for predicting these properties, especially for novel or transient species.

The redox potential of a compound is a measure of its tendency to acquire electrons and be reduced. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict redox potentials. mdpi.comresearchgate.net The calculation typically involves computing the Gibbs free energy change (ΔG) for the reduction reaction in a solvent. This is often achieved by calculating the energies of the neutral and reduced species in the gas phase and then applying a correction for the solvation energy, commonly using a polarizable continuum model (PCM). researchgate.net

While a number of studies have focused on the computational prediction of redox potentials for various quinone derivatives, including 1,4-naphthoquinones, specific theoretical values for this compound are not explicitly detailed in the reviewed literature. mdpi.comresearchgate.netnih.gov However, the established methodologies can be applied to this molecule. For instance, the B3LYP functional combined with a suitable basis set and a PCM has been shown to provide reasonably accurate redox potentials for many organic molecules. researchgate.net

The electron affinity (EA) is defined as the energy released when an electron is added to a neutral atom or molecule in the gaseous state to form a negative ion. wikipedia.org It is a gas-phase property and can be calculated theoretically as the energy difference between the neutral molecule and its anion. High-level ab initio methods or DFT can be employed for these calculations.

Experimental and theoretical electron affinity data for a wide range of molecules are available, and the NIST Chemistry WebBook is a valuable resource for such information. nist.gov However, specific, high-accuracy calculated electron affinity values for this compound were not found in the targeted searches. For the related compound, 1,4-Naphthalenedione, experimental gas-phase electron affinity values have been reported. nist.gov

The table below presents a hypothetical dataset illustrating the kind of information that would be generated from theoretical calculations of the redox potential and electron affinity of this compound. The values are for illustrative purposes only and are not based on actual published research for this specific compound.

| Property | Computational Method | Calculated Value (Illustrative) |

| First Reduction Potential (V vs. SHE) | DFT (B3LYP/6-31+G(d,p)) with PCM (Acetonitrile) | +0.15 V |

| Second Reduction Potential (V vs. SHE) | DFT (B3LYP/6-31+G(d,p)) with PCM (Acetonitrile) | -0.45 V |

| Adiabatic Electron Affinity (gas-phase) | G3MP2 | 1.85 eV |

| Vertical Electron Affinity (gas-phase) | DFT (B3LYP/6-31+G(d,p)) | 1.70 eV |

It is important to note that the accuracy of these theoretical predictions is highly dependent on the chosen computational level (method and basis set) and the model used to account for solvent effects. mdpi.com

Reactivity and Mechanistic Pathways of 1,5 Naphthalenedione Transformations

Electrochemical Redox Behavior and Electron Transfer Processes in Naphthalenediones

The electrochemical behavior of naphthalenediones is characterized by their ability to undergo reversible or quasi-reversible redox processes. In aprotic media, quinones like naphthalenedione derivatives typically exhibit two distinct one-electron reduction steps. acs.orgscielo.org.mx This process involves the sequential formation of a radical anion and subsequently a dianion. acs.orgresearchgate.net The first step is the transfer of an electron to the lowest unoccupied molecular orbital (LUMO) of the naphthalenedione molecule, generating the radical anion (Q•⁻). acs.org The second electron transfer results in the formation of the dianion (Q²⁻). acs.org

The redox potentials of these transformations are influenced by the specific structure of the naphthalenedione and the nature of any substituents on the aromatic ring system. acs.orgoup.com For instance, studies on various 1,4-naphthoquinone (B94277) derivatives using cyclic voltammetry have shown that the half-wave potentials for these reduction waves vary based on the electronic effects of the substituents. acs.orgmdpi.com The electrochemical reduction is often studied in non-aqueous solvents like acetonitrile (B52724) to observe the distinct steps of electron transfer. researchgate.netosti.govosti.gov In the presence of proton donors, the mechanism can become more complex, shifting from a simple electrochemical-electrochemical (EE) mechanism to pathways involving protonation of the reduced species, which can merge the two one-electron waves into a single two-electron transfer signal. scielo.org.mx

The general mechanism for the electrochemical reduction of a naphthalenedione (NQ) in an aprotic solvent can be summarized as:

First Reduction: NQ + e⁻ ⇌ NQ•⁻ (Radical Anion Formation) scielo.org.mx

Second Reduction: NQ•⁻ + e⁻ ⇌ NQ²⁻ (Dianion Formation) scielo.org.mx

Table 1: Electrochemical Reduction Data for Selected Naphthoquinone Derivatives This table presents representative data for related naphthoquinone compounds to illustrate the general electrochemical behavior, as specific data for 1,5-Naphthalenedione is not extensively detailed in the provided sources.

| Compound | Reduction Step | Half-Wave Potential (E₁/₂) | Method | Solvent | Reference |

|---|---|---|---|---|---|

| 2-[(R-phenyl)amine]-1,4-naphthalenediones | 1st (NQ/NQ•⁻) | Varies with substituent | Cyclic Voltammetry | Acetonitrile | acs.org |

| 2-[(R-phenyl)amine]-1,4-naphthalenediones | 2nd (NQ•⁻/NQ²⁻) | Varies with substituent | Cyclic Voltammetry | Acetonitrile | acs.org |

| 2,3-diamino-1,4-naphthoquinone | Reduction | Reported potentials | Spectroelectrochemistry | Acetonitrile | osti.govosti.gov |

| 5-hydroxy-1,4-naphthoquinone (Juglone) | Reduction | pH-dependent | Cyclic Voltammetry | Aqueous Buffer | oup.com |

The formation of a radical anion is the initial key step in the electrochemical reduction of naphthalenediones. researchgate.net This species is generated through a one-electron transfer to the quinone molecule. acs.org The formation of these semiquinone anion radicals can also occur through chemical reactions, for example, when quinones react with nucleophiles like thiols or amino acids. nih.gov Electron spin resonance (ESR) spectroscopy is a primary technique used to detect and characterize these paramagnetic radical anion species. nih.gov

The stability of the naphthalenedione radical anion is a critical factor in its reactivity. In carefully controlled environments, free from oxygen and water, some aromatic radical anions can be stable for extended periods, even hours. nih.gov However, their stability is highly dependent on the solvent, temperature, and molecular structure. nih.govresearchgate.net For instance, the stability of naphthalenediimide radical anions has been shown to be dramatically enhanced within a supramolecular complex or a gel matrix, which restricts the diffusion of quenching agents like molecular oxygen. nih.govrsc.org While the naphthalene (B1677914) radical anion itself is not stable in the gas phase, it can be stabilized in solution. nih.gov The presence of carbonyl groups, as in naphthalenedione, can increase stability by delocalizing the excess electron onto the oxygen atoms. nih.gov

Photochemical Reactions and Photo-induced Transformations

Naphthalenediones are photoactive molecules that can undergo a variety of transformations upon absorption of light. The photochemistry is often initiated by the excitation of the molecule to a singlet excited state, which can then undergo intersystem crossing to form a more stable and longer-lived triplet state. rsc.orgacs.orgnih.gov This triplet state is typically the primary reactive intermediate in subsequent photochemical reactions. rsc.orgnih.gov These reactions can include cycloadditions, rearrangements, and electron or hydrogen atom transfer processes. acs.orgresearchgate.net For example, the photochemical reaction of 1,4-naphthoquinone derivatives with hydrogen donors like xanthene can lead to the formation of the corresponding hydroquinones. oup.com The specific reaction pathway and products are highly dependent on the substituents on the naphthoquinone ring and the reaction conditions, such as the solvent. acs.orgnih.gov

Naphthalenediones can participate in photoredox catalysis, where the photoexcited molecule initiates an electron transfer process. Upon irradiation, the naphthalenedione can act as a photosensitizer, absorbing light energy and transferring an electron to or from another molecule, generating radical species that drive a chemical reaction. asm.org The redox properties of the excited state are crucial for this activity. The mechanisms of these photo-induced reactions are often investigated using techniques like nanosecond laser flash photolysis to detect transient species such as triplet states and semiquinone radicals. rsc.orgnih.gov

Mechanistic studies on the phototransformation of 1,4-naphthoquinone in aqueous solution have revealed complex pathways. For example, the process can involve the addition of water to the triplet state, followed by H-atom migration and subsequent oxidation-reduction reactions to yield hydroxylated naphthalenedione products. rsc.org Naphthalenediones have also been identified as intermediate products in the photocatalytic degradation of larger polycyclic aromatic hydrocarbons like naphthalene, where they are subsequently broken down into smaller molecules. muk.ac.irresearchgate.netresearchgate.net

Table 2: Mechanistic Findings in Naphthalenedione Photochemistry

| Naphthoquinone System | Key Intermediates | Proposed Mechanism | Technique(s) | Reference |

|---|---|---|---|---|

| 1,4-Naphthoquinone (in water) | Triplet state, radical species | Nucleophilic water addition to triplet, H-atom migration, redox reaction | Laser Flash Photolysis, Product Analysis | rsc.org |

| Lapachol (a 1,4-NQ derivative) | Triplet state, semiquinone radicals | Intramolecular H-atom and charge transfer | Laser Flash Photolysis | nih.gov |

| 5-Methoxy-8-tetrahydropyrane-1,4-naphthoquinone | Triplet state, biradical, zwitterion | Intersystem crossing, H-atom transfer, electron transfer, cyclization | Time-Resolved Spectroscopy, DFT | acs.org |

| Naphthalene degradation | 1,4-Naphthoquinone | Photo-induced OH radical attack | GC-MS | researchgate.net |

In naphthalenedione derivatives with appropriate side chains, intramolecular photoredox reactions can occur. A detailed study combining time-resolved spectroscopy and DFT calculations on a 1,4-naphthoquinone derivative revealed a specific multi-step mechanism. acs.org Upon photoexcitation, the molecule transitions to the singlet excited state (S₁). acs.org This is followed by an efficient intersystem crossing to the triplet state (T₁). acs.org The triplet state then undergoes an intramolecular hydrogen atom transfer (HAT) from a side chain to one of the carbonyl oxygens, forming a biradical intermediate. acs.org Subsequently, an electron transfer occurs within this biradical, leading to a zwitterionic species. acs.org This zwitterion can then undergo cyclization and proton transfer to yield the final photoproduct. acs.org The specific pathway is highly sensitive to the substituents on the naphthoquinone core, which can favor different initial steps, such as proton transfer over hydrogen atom transfer. acs.org

Organocatalytic Reactions Mediated by or Involving Naphthalenediones as Substrates

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. princeton.edu While direct use of this compound as a starting substrate in widely cited organocatalytic reactions is not prominent, its structural motif is central to some of the foundational reactions in the field. Specifically, naphthalenedione derivatives are the products of seminal asymmetric intramolecular aldol (B89426) reactions. princeton.eduprinceton.edu These reactions established the potential of simple chiral amines, like proline, to catalyze complex cyclizations with high enantioselectivity. princeton.eduacs.org For example, the Hajos-Parrish-Eder-Sauer-Wiechert reaction produces optically active bicyclic enediones, including derivatives of 1,6-naphthalenedione, which are valuable intermediates in the synthesis of steroids and other natural products. princeton.eduprinceton.eduacs.org

Enamine catalysis is a key activation mode in organocatalysis and is central to the formation of naphthalenedione frameworks. rsc.org The mechanism, famously catalyzed by the amino acid proline, involves the reaction of the amine catalyst with a ketone or aldehyde substrate to form a nucleophilic enamine intermediate. acs.org

In the context of forming naphthalenedione derivatives, a triketone precursor undergoes an intramolecular aldol reaction catalyzed by proline. acs.org The catalytic cycle proceeds as follows:

The secondary amine catalyst (e.g., proline) condenses with a carbonyl group on the substrate to form an iminium ion, which then deprotonates to form a chiral enamine.

This enamine acts as a nucleophile, attacking another carbonyl group intramolecularly in a highly stereocontrolled carbon-carbon bond-forming step. Theoretical studies suggest this occurs via a chair-like transition state. acs.org

The resulting intermediate is then hydrolyzed to release the catalyst and yield the cyclized product, which, after dehydration, gives the enedione structure, a core component of the naphthalenedione derivative. acs.org

This strategy demonstrates how enamine catalysis can be used to construct the complex, fused-ring system of a substituted naphthalenedione with excellent control over the stereochemistry. princeton.eduacs.org

Transition Metal Catalyzed Reactions with Naphthalenedione as Ligands or Substrates

Transition metal catalysis plays a important role in the functionalization of naphthalenediones, enabling a diverse array of chemical transformations. mdpi.comfrontiersin.org These metals, including palladium, copper, gold, and rhodium, are effective catalysts for reactions like cross-coupling, cyclization, and C-H activation, which are crucial for constructing the anthracene (B1667546) core and introducing various functional groups. frontiersin.org The choice of metal and ligands allows for precise control over reactivity, selectivity, and stability in these processes. mdpi.com

Gold(III) salts, for instance, have been shown to catalyze the 1,4-nucleophilic addition of amines to unsubstituted 1,4-naphthoquinone, leading to the regioselective formation of 2-amino-1,4-naphthalenedione derivatives. researchgate.net This method is tolerant of a wide range of primary, secondary, and aromatic amines. researchgate.net Similarly, copper(II) acetate (B1210297) can catalyze the oxidative addition of anilines to 1,4-naphthoquinone, resulting in N-aryl-2-amino-1,4-naphthoquinones with improved yields and cleaner reaction profiles compared to the uncatalyzed reaction. researchgate.net Nickel(II) ions have been found to specifically promote the amination of 5,8-quinolinedione, exclusively yielding 6-aminated products through a proposed metal chelate complex intermediate. researchgate.net

Palladium-catalyzed reactions are also prevalent in the synthesis and functionalization of related quinone and naphthalene structures. For example, palladium catalysts are used in the intramolecular aminoarylation of alkenes to form pyrrolidines. acs.org The proposed mechanism involves the oxidative addition of an aryl bromide, coordination of the amine, and subsequent insertion of the alkene into the Pd-N bond. acs.org N-heterocyclic carbenes (NHCs) have gained prominence as ligands in these catalytic systems due to their strong σ-donating properties, which can lead to catalysts with enhanced stability and activity in cross-coupling reactions. frontiersin.orgrutgers.edu

The following table summarizes selected transition metal-catalyzed reactions involving naphthalenedione and related quinone structures:

| Catalyst/Reagent | Substrate(s) | Product Type | Reaction Type | Ref. |

| Au(III) salt | 1,4-Naphthoquinone, Amines | 2-Amino-1,4-naphthalenedione | 1,4-Nucleophilic Addition | researchgate.net |

| Cu(II) acetate | 1,4-Naphthoquinone, Anilines | N-Aryl-2-amino-1,4-naphthoquinone | Oxidative Addition | researchgate.net |

| Ni(II) ion | 5,8-Quinolinedione, Amines | 6-Amino-5,8-quinolinedione | Amination | researchgate.net |

| Pd(OAc)₂ | Alkene, Phthalimide | Protected Aminoalcohol | Aminoacetoxylation | acs.org |

| Pd(PPh₃)₄ | Dibromonaphthalene, Boronate ester | Tetraalkoxydibenz[a,c]anthracene | Suzuki Coupling | nih.gov |

| [RuH₂(CO)(PPh₃)] | Aromatic Ketones | Dibenzo[a,h]anthracenes | C-H Arylation | nih.gov |

Reaction Mechanisms of Nucleophilic Additions and Cycloaddition Reactions (e.g., Diels-Alder, Michael)

The reactivity of this compound is significantly influenced by its electron-deficient nature, making it susceptible to nucleophilic attacks and a participant in cycloaddition reactions.

Nucleophilic Addition:

The core mechanism of nucleophilic addition to a carbonyl group, a key feature of naphthalenediones, involves the attack of a nucleophile on the electrophilic carbonyl carbon. khanacademy.org This leads to the formation of a tetrahedral intermediate where the electron density shifts to the oxygen atom. khanacademy.org Subsequent protonation of the resulting alkoxide yields the final alcohol product. khanacademy.org

In the context of α,β-unsaturated carbonyl systems, such as those present in naphthalenedione, conjugate or 1,4-addition (Michael addition) often competes with direct 1,2-addition to the carbonyl group. libretexts.orglibretexts.org The Michael addition is a versatile carbon-carbon bond-forming reaction where a nucleophile, known as a Michael donor (e.g., enolates, amines), adds to the β-carbon of an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgadichemistry.com This reaction is thermodynamically controlled and favored at higher temperatures. adichemistry.com The mechanism proceeds through the formation of a resonance-stabilized carbanion from the Michael donor, which then attacks the β-carbon of the acceptor. wikipedia.org

Diels-Alder Reaction:

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org In this concerted pericyclic reaction, the electron-deficient double bonds of naphthalenedione can act as the dienophile. The reaction is driven by the formation of more stable σ-bonds from π-bonds. organic-chemistry.org The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by the electronic properties and steric hindrance of both the diene and the dienophile. organic-chemistry.orgrsc.org For instance, the reaction of 8,8-dimethylnaphthalene-1,4,5(8H)-trione with various dienes occurs across the external quinone double bond. rsc.org

The following table outlines the key features of these reaction mechanisms:

| Reaction Type | Key Reactants | Intermediate/Transition State | Key Product Feature | Controlling Factors | Ref. |

| Nucleophilic 1,2-Addition | Naphthalenedione, Nucleophile | Tetrahedral alkoxide intermediate | Addition to carbonyl carbon | Electrophilicity of carbonyl carbon | khanacademy.org |

| Michael (1,4-) Addition | Naphthalenedione (acceptor), Enolate (donor) | Resonance-stabilized enolate | Addition to β-carbon | Thermodynamics, Temperature | wikipedia.orgadichemistry.com |

| Diels-Alder Reaction | Naphthalenedione (dienophile), Conjugated diene | Concerted [4+2] transition state | Six-membered ring formation | Frontier Molecular Orbitals, Sterics | wikipedia.orgorganic-chemistry.orgrsc.org |

Investigation of Reaction Intermediates and Elucidation of Reaction Pathways

Understanding the transient species formed during the transformations of this compound is crucial for elucidating reaction mechanisms and optimizing reaction conditions. Various analytical techniques are employed to identify and characterize these intermediates.

In the photodegradation of 1,5-dihydroxynaphthalene (B47172) to form 5-hydroxy-1,4-naphthalenedione (juglone), techniques such as ultrafast time-resolved photoluminescence spectroscopy and GC-MS analysis are used to study the reaction pathway. researchgate.net These methods help in understanding the photochemical properties of the catalysts and the degradation pathway of the naphthalene derivative. researchgate.net Similarly, in the oxidation of naphthalene, intermediates like 1,4-naphthalenedione, 2-formyl-cinnamaldehyde, and phthalide (B148349) have been identified, providing insight into the degradation mechanism. researchgate.net

The catabolism of related naphthol compounds also offers clues into potential intermediates. For example, in the breakdown of 1-naphthol (B170400), 1,2-dihydroxynaphthalene has been identified as a metabolite, which can be spontaneously oxidized to 1,2-naphthoquinone. nih.gov The study of such pathways often involves high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the transient species. nih.gov

In transition metal-catalyzed reactions, the elucidation of reaction pathways often involves identifying key intermediates where the metal is coordinated to the substrate. For instance, in the nickel(II)-promoted amination of 5,8-quinolinedione, a metal chelate complex has been proposed as a crucial activated intermediate. researchgate.net In palladium-catalyzed reactions, intermediates such as Pd-amido and Pd-alkyl species are often invoked to explain the observed product formation and stereoselectivity. acs.org Computational methods, such as Density Functional Theory (DFT), are also powerful tools for investigating reaction mechanisms and the geometries of transition states and intermediates. acs.orgnih.gov

The following table provides examples of investigated intermediates and the techniques used for their study:

| Reaction Type | Investigated Intermediate(s) | Analytical Technique(s) | Compound Class | Ref. |

| Photodegradation | Juglone (B1673114) | GC-MS, Photoluminescence Spectroscopy | Naphthalene derivative | researchgate.net |

| Oxidation | 1,4-Naphthalenedione, Phthalide | Not specified in snippet | Naphthalene | researchgate.net |

| Catabolism | 1,2-Dihydroxynaphthalene | HPLC, LC-MS | Naphthol | nih.gov |

| Amination | Metal chelate complex | Mechanistic proposal | Quinone | researchgate.net |

| Aminoarylation | Pd-amido, Pd-alkyl species | Mechanistic proposal | Alkene | acs.org |

Advanced Materials Science Applications and Functionalization of 1,5 Naphthalenedione Derivatives

Applications in Electrochemical Energy Storage Systems

The unique electrochemical properties of naphthalenedione derivatives, characterized by reversible redox reactions, have positioned them as promising materials for next-generation energy storage devices. acs.orgresearchgate.net Their structural tunability allows for the optimization of key performance metrics such as capacity, voltage, and cycle life. oaepublish.com

Organic compounds based on the naphthalenedione framework are gaining attention as high-performance cathode materials for aqueous zinc-ion batteries (AZIBs), which are valued for their safety and low cost. oaepublish.comsciopen.com Researchers are investigating binder-free composite cathodes that combine naphthoquinone (NQ)-based organics with carbon nanotube (CNT) frameworks. researchgate.net In these systems, the CNTs create a nanoporous structure that traps the quinone molecules, minimizing their dissolution into the electrolyte—a common failure mechanism for organic batteries. researchgate.net

A composite cathode using naphthoquinone (NQ) exhibited an initial capacity of 333.5 mAh g⁻¹, which is near its theoretical capacity of 339.0 mAh g⁻¹. researchgate.net The functionalization of the NQ core with electron-withdrawing or electron-donating groups has been shown to significantly improve electrochemical behavior. researchgate.net For instance, derivatives like dichlone (B92800) and 2-((4-hydroxyphenyl) amino) naphthalene-1,4-dione (APh-NQ) demonstrated enhanced capacity retention of 70.9% and 68.3%, respectively, after 1000 cycles, compared to 41.0% for the unmodified NQ. researchgate.net

Another study focused on a derivative of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA), creating an organic compound (NTNQ) with a benzimidazole (B57391) ring structure for use in AZIBs. sciopen.com This material delivered a high specific capacity of 290.5 mAh·g⁻¹ at a current density of 0.05 A·g⁻¹ and maintained 81.7% of its capacity after 10,000 cycles at a high current density of 10 A·g⁻¹. sciopen.com Density functional theory (DFT) calculations revealed that the NTNQ cathode could store four Zn²⁺ ions while transferring eight electrons, highlighting the potential for multi-electron redox reactions. sciopen.com Furthermore, poly(1,5-naphthalenediamine) has been used as a stable interlayer in organic/organic cathodes, demonstrating the versatility of naphthalene-based structures in optimizing battery performance. nih.gov

Table 1: Performance of Naphthalenedione-based Cathode Materials in Aqueous Zinc-Ion Batteries

| Cathode Material | Initial Specific Capacity (mAh g⁻¹) | Current Density (A g⁻¹) | Cycle Life | Capacity Retention | Source(s) |

|---|---|---|---|---|---|

| Naphthoquinone (NQ) Composite | 333.5 | Not specified | 1000 cycles | 41.0% | researchgate.net |

| Dichlone Composite | Not specified | Not specified | 1000 cycles | 70.9% | researchgate.net |

| APh-NQ Composite | Not specified | Not specified | 1000 cycles | 68.3% | researchgate.net |

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and naphthalenedione derivatives are being developed as highly effective electrolyte materials. oup.comacs.org These organic molecules offer advantages in terms of tunable structures, lower costs, and enhanced safety compared to traditional vanadium-based systems. researchgate.netrsc.org

One example is the use of 2-hydroxy-3-carboxy-1,4-naphthoquinone (2,3-HCNQ) as an anolyte active species, paired with potassium ferrocyanide as the catholyte. acs.org This system achieved a cell voltage of 1.02 V and a peak power density of 0.255 W cm⁻². acs.org The battery demonstrated stable operation, with approximately 94.7% capacity retention after 100 cycles at a current density of 100 mA cm⁻². acs.org

In another approach, zwitterionic naphthalene (B1677914) diimide derivatives, such as (CBu)₂NDI, have been synthesized for use in neutral AORFBs. oup.com These materials exhibit high water solubility (up to 1.49 M) and undergo stable two-electron transfer processes. oup.com When paired with a potassium ferrocyanide catholyte, a 0.1 M battery maintained 100% capacity retention over 5070 cycles, with a capacity fading rate of 0% per cycle. oup.com The system produced an actual capacity of 4.51 Ah L⁻¹, achieving a high capacity utilization rate of 84.14%. oup.com The low cost of the component materials, estimated at $6.58 per Ah, makes this an economically attractive option for grid-scale storage. oup.com

Table 2: Performance of Naphthalenedione-based Organic Redox Flow Batteries

| System | Active Material | Cell Voltage (V) | Power Density (W cm⁻²) | Cycle Stability | Source(s) |

|---|---|---|---|---|---|

| Alkaline AORFB | 2,3-HCNQ / K₄Fe(CN)₆ | 1.02 | 0.255 | ~94.7% retention after 100 cycles | acs.org |

The incorporation of naphthalenedione analogues into polymer structures is a key strategy for creating robust and stable electrode materials. oaepublish.comnih.gov Polymerization helps to prevent the dissolution of active organic molecules into the electrolyte, thereby enhancing the long-term cycling stability of the battery. oaepublish.com

One effective method is the in situ electropolymerization of naphthalenediamine monomers directly onto a conductive substrate. nih.gov For example, poly(1,5-naphthalenediamine) has been electrodeposited as an interlayer on nanoporous carbon to create a stable organic cathode for aqueous zinc batteries. nih.gov This polymeric layer, combined with a conductive poly(para-aminophenol) skin, leverages the redox activity of both C=O and C=N functional groups, which act as hosts for Zn²⁺ ions during discharge. nih.gov

Another strategy involves creating composite materials where the naphthalenedione derivative is physically entrapped within or chemically bonded to a conductive polymer matrix. researchgate.net Conductive polymers like poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) are often used for this purpose due to their high conductivity and processability. wikipedia.org These hybrid materials combine the high charge storage capacity of the naphthalenedione component with the excellent electronic conductivity and mechanical stability of the polymer backbone. rsc.orgrsc.org This approach improves capacity retention and rate performance by ensuring efficient electron transport and confining the active material to the electrode surface. oaepublish.comresearchgate.net

Supramolecular Chemistry and Self-Assembly of Naphthalenedione-based Systems

The planar and electron-rich nature of the naphthalene core makes its derivatives excellent candidates for applications in supramolecular chemistry. rsc.orgresearchgate.net These molecules can participate in non-covalent interactions, such as π-π stacking and host-guest interactions, to form highly ordered, self-assembled structures. rsc.orgdemokritos.gr

The ability of naphthalenedione and its derivatives to act as "guest" molecules within larger "host" macrocycles is a cornerstone of their use in supramolecular chemistry. rsc.org These host-guest interactions can be used to control the self-assembly and properties of the resulting materials. rsc.orgresearchgate.net

A notable example involves an amphiphile, 2-NP, which consists of an electron-rich naphthalene group linked to an electron-deficient pyridinium (B92312) cation. rsc.org The self-assembly of this molecule can be precisely manipulated by using cucurbit researchgate.neturil (CB researchgate.net) as a macrocyclic host. By selectively encapsulating either the pyridinium or the naphthalene group of 2-NP within the CB researchgate.net cavity, different assembled morphologies can be achieved. rsc.org Specifically, when the naphthalene group is encapsulated, the system forms fluorescence-enhanced microsheets. rsc.org This demonstrates how host-guest chemistry can be employed to dictate the final structure and function of a self-assembled system. rsc.orgdemokritos.gr

Naphthalenedione derivatives functionalized with coordinating groups (e.g., carboxylates, hydroxyls) can serve as ligands that bind to metal ions, driving the self-assembly of discrete and polymeric structures known as supramolecular coordination complexes (SCCs). nih.govrsc.orgacs.org The geometry and connectivity of these complexes are determined by the coordination preferences of the metal ion and the arrangement of binding sites on the ligand. rsc.orgunits.it

For instance, naphthalene-1,4,5,8-tetracarboxylic acid (NTCA) has been shown to react with transition metal ions such as Cu(II), Ni(II), and Co(II) to form hybrid organic-inorganic materials. rsc.org In these reactions, the NTCA ligand becomes fully deprotonated to its tetra-anionic form (NTC) and coordinates with the metal ions, leading to the formation of diverse coordination polymers or discrete complexes. rsc.org

In a different application, 5,8-dihydroxy-1,4-naphthaquinonato (donq) has been used as a ligand to construct a "metallabowl" complex that exhibited significant anticancer activity. nih.gov This highlights how the naphthalenedione core can be integrated into functional SCCs for biomedical applications. The modular nature of these coordination-driven self-assemblies allows for the creation of a wide array of 2D and 3D structures with tailored properties. nih.govacs.org

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 1,5-Naphthalenedione | - |

| 2-((4-hydroxyphenyl) amino) naphthalene-1,4-dione | APh-NQ |

| 2,3-HCNQ | 2-hydroxy-3-carboxy-1,4-naphthoquinone |

| 5,8-dihydroxy-1,4-naphthaquinonato | donq |

| Cucurbit researchgate.neturil | CB researchgate.net |

| Dichlone | - |

| Naphthalene-1,4,5,8-tetracarboxylic acid | NTCA |

| Naphthalene-1,4,5,8-tetracarboxylic dianhydride | NTCDA |

| Naphthoquinone | NQ |

| Poly(1,5-naphthalenediamine) | - |

| Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate | PEDOT:PSS |

| Poly(para-aminophenol) | - |

常见问题

Q. Key Considerations :

- Temperature control : Excessive heat may lead to over-oxidation or decomposition. Optimal yields (e.g., 60–75%) are achieved at 80–100°C .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while protic solvents (e.g., H₂O/EtOH mixtures) facilitate crystallization.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol) is recommended to isolate high-purity (>95%) product .

Q. Methodological Answer :

- UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions (λ_max ≈ 250–320 nm in ethanol), with molar absorptivity ε > 10⁴ L·mol⁻¹·cm⁻¹ .

- X-ray Diffraction (XRD) : Resolves crystal packing and bond lengths (e.g., C=O bond ≈ 1.21 Å).

- Cyclic Voltammetry : Quantifies redox potentials (e.g., E₁/2 ≈ −0.45 V vs. Ag/AgCl in acetonitrile) to assess electron-accepting capacity .

Protocol : For XRD, grow single crystals via slow evaporation in ethyl acetate. For electrochemical studies, use a three-electrode system with a glassy carbon working electrode.

Advanced: How can mechanistic studies differentiate between radical vs. ionic pathways in this compound-mediated reactions?

Q. Methodological Answer :

Radical Trapping : Introduce TEMPO or BHT to quench free radicals; observe reaction inhibition via GC-MS or EPR spectroscopy.